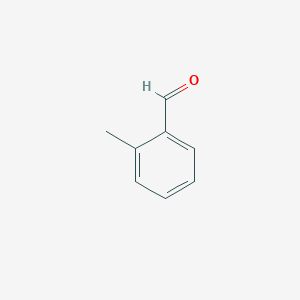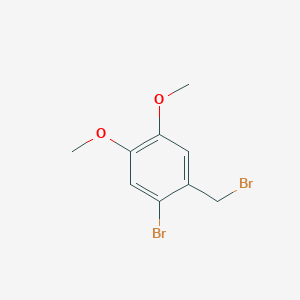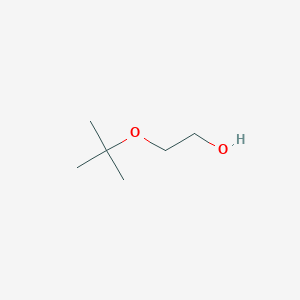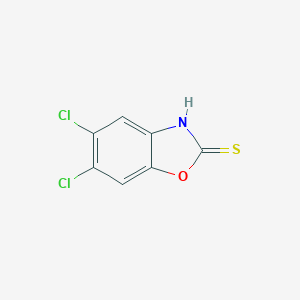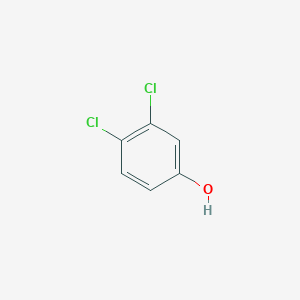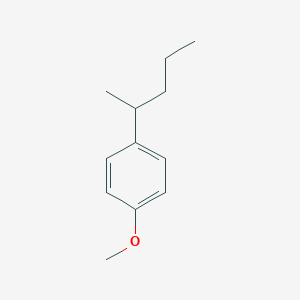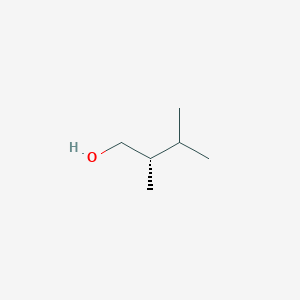
(2S)-2,3-dimethylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,3-dimethylbutan-1-ol, also known as pinene hydrate, is a colorless, viscous liquid with a pleasant odor. It is a chiral molecule with two enantiomers, (S)-pinene hydrate and (R)-pinene hydrate. This compound is widely used in the fragrance and flavor industry due to its fresh, woody, and earthy aroma. In recent years, pinene hydrate has gained attention in the scientific community for its potential therapeutic properties.
科学的研究の応用
Catalysis in Chemical Reactions
(2S)-2,3-dimethylbutan-1-ol has been studied for its role in catalysis, particularly in gas-phase reactions. For instance, its decomposition into various products like 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, catalyzed by hydrogen bromide, has been examined (Johnson & Stimson, 1968).
Solid-State Polymorphism and Dynamics
Research into the solid-state polymorphism and dynamics of dimethylbutanols, including this compound, has been conducted. These studies involve understanding the complex solid-state polymorphism, including plastic crystalline phases and the dynamics of these substances in different states (Carignani et al., 2018).
Surface Organometallic Chemistry in Catalyst Development
This compound has been used in the development of selective catalysts for dehydrogenation processes. This involves the application of surface organometallic chemistry on oxide and metal to enhance the stability and performance of catalysts (Rougé et al., 2019).
Kinetics of Thermal Decomposition
The kinetics and mechanisms of thermal decomposition of this compound and its isomers have been a subject of study. This includes understanding the energy profiles, rate constants, and branching ratios of these decomposition processes, which is crucial for applications in thermal analysis and material science (Shiroudi & Zahedi, 2016).
Glassy State and Phase Changes
Studies on the glassy state and phase changes of compounds like 2,3-dimethylbutane provide insights into the thermodynamic properties of these substances. These studies are significant in understanding the behavior of materials in different states and transitions between them (Adachi et al., 1971).
特性
IUPAC Name |
(2S)-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWMAUXEHKFGX-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

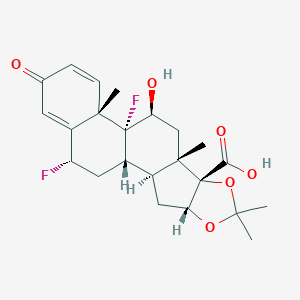
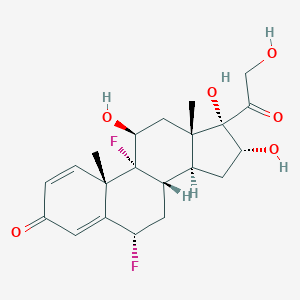
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
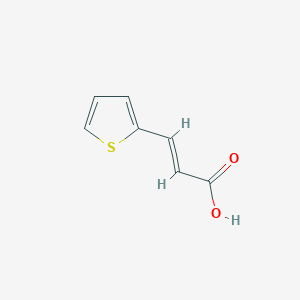
![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)
